Titanium acrylate

Description

Contextual Significance in Polymer Science and Inorganic-Organic Hybrid Systems

The primary significance of titanium acrylate (B77674) chemistry lies in the creation of advanced inorganic-organic hybrid materials. researchgate.netacademie-sciences.fr These materials bridge the gap between purely inorganic materials and organic polymers, offering properties that are often greater than the sum of their individual parts. nih.gov In polymer science, titanium-containing compounds, including those with acrylate functionality, are utilized as cross-linking agents, precursors for inorganic nanoparticles within a polymer matrix, and adhesion promoters. ontosight.aimdpi.comatamanchemicals.com

The formation of these hybrid systems often employs the sol-gel process, where titanium alkoxide precursors undergo hydrolysis and condensation. researchgate.netresearchgate.neturfu.ru When this process is carried out in the presence of acrylate or methacrylate (B99206) monomers, it can result in a covalently bonded network. For instance, using a complexant comonomer like allyl acetoacetate (B1235776) allows for the simultaneous radical polymerization of organic monomers and the sol-gel process of a titanium precursor like titanium isopropoxide (TIP), forming a true hybrid material. researchgate.net The titanium centers can form oxo-clusters that act as cross-linking points in the acrylic polymer, significantly enhancing properties like hardness and thermal stability. researchgate.net This integration at the molecular or nanoscale level allows for the precise tuning of material properties, such as refractive index and mechanical strength. researchgate.netnih.gov

Historical Development and Evolution of Research Perspectives

The journey towards titanium acrylate materials began with the discovery of the element titanium itself in 1791 by William Gregor and its subsequent naming by Martin Heinrich Klaproth in 1795. titaniumprocessingcenter.comtulingmetal.comhudson-technologies.com For over a century, isolating the pure metallic form was a major challenge. A significant breakthrough came in 1910 when Matthew A. Hunter produced 99.9% pure titanium metal. titaniumprocessingcenter.comhudson-technologies.com However, it was the development of the Kroll process in the 1940s that enabled large-scale, commercially viable production of titanium metal, initially sparking interest for military and aerospace applications. titaniumprocessingcenter.comtulingmetal.com

The evolution of research into titanium-containing polymers branched from this foundation. Early industrial use of titanium was often as titanium dioxide (TiO2) pigment in paints and paper. tulingmetal.comiit.it The development of organotitanium chemistry, particularly with titanium alkoxides like titanium tetraisopropoxide (TTIP), opened new avenues. atamanchemicals.comiaea.org Researchers began to explore these reactive compounds as catalysts and precursors in chemical synthesis. atamanchemicals.com

The perspective shifted from using titanium compounds as simple additives to integrating them into the polymer structure itself. The rise of sol-gel chemistry was a pivotal development, allowing scientists to create inorganic networks from alkoxide precursors under mild conditions. researchgate.neturfu.ru This enabled the synthesis of the first true organic-inorganic hybrids, where titanium-oxo clusters could be formed in situ within a polymerizing acrylic matrix. researchgate.netnih.gov This evolution moved from simple physical mixtures of polymers and titanium dioxide to sophisticated, covalently bonded nanocomposites where the properties could be engineered at the molecular level. academie-sciences.frnih.gov

Current Research Landscape and Emerging Trends in this compound Chemistry

Current research on this compound and related hybrid materials is vibrant and focused on leveraging their unique properties for advanced applications. A major trend is the development of functional coatings and thin films. For example, cross-linked polymer coatings of poly(acrylic acid-co-acrylamide)/polyethyleneimine on titanium alloys have been shown to provide excellent lubrication for artificial joints, significantly reducing friction and wear. mdpi.comresearcher.life Other research focuses on creating superhydrophilic surfaces through UV-irradiation of materials containing poly(titanium oxide), which has applications in self-cleaning coatings. researchgate.net

In the biomedical field, titanium-polymer hybrids are being engineered to improve the biocompatibility and performance of medical implants. nih.govacs.org Research has demonstrated that grafting cross-linked hydrogel networks, such as those made from poly(acrylic acid), onto titanium surfaces is critical for robust adhesion, a key factor for implant longevity. nih.govacs.org These coatings can reduce bacterial adhesion and improve osseointegration. acs.org

Additive manufacturing, or 3D printing, is another emerging frontier. Epoxy acrylate resins incorporating titanium dioxide nanoparticles have been successfully used in Digital Light Processing (DLP) 3D printing. researchgate.net The inclusion of these nanoparticles not only reduced the UV curing time but also improved the thermal stability and dimensional stability of the printed objects, which is crucial for creating complex, high-performance parts. researchgate.net

The creation of nanocomposites with tailored properties remains a central theme. By controlling the synthesis process, researchers can produce materials with specific mechanical, thermal, and optical characteristics. researchgate.nettaylors.edu.my The data below illustrates how the incorporation of titanium-based fillers can modify the properties of an acrylic polymer matrix.

| Property | Control PMMA | PMMA + 6 wt% TiO₂ | Unit |

|---|---|---|---|

| Flexural Strength | - | 135 | MPa |

| Flexural Modulus | - | 6.35 | GPa |

| Compression Strength | - | 90.431 | MPa |

| Hardness (Vickers) | - | 80.45 | - |

| Thermal Conductivity | - | 0.24 | W/m·°C |

| Research Focus | Key Finding | Value | Source |

|---|---|---|---|

| Lubricating Coatings | Friction coefficient of P(AA-co-AAm)/PEI coating on titanium alloy | ~0.022 | researcher.life |

| Optical Films | Tunable refractive index of PVA/TTIP hybrid material | 1.65 - 1.95 | nih.gov |

| Nanocomposite Structure | Inter-cluster distance in PMMA cross-linked by Ti-oxo-acrylate clusters | ~1.3 - 3.0 | academie-sciences.fr |

| Hybrid Synthesis | Optimal reaction temperature for polyurethane acrylate-based TiO₂ | 80 | mdpi.com |

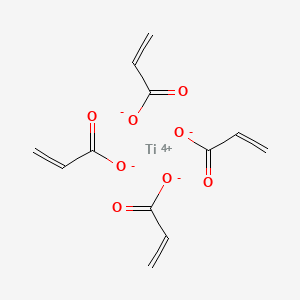

Structure

3D Structure of Parent

Properties

CAS No. |

58197-49-2 |

|---|---|

Molecular Formula |

C12H12O8Ti |

Molecular Weight |

332.09 g/mol |

IUPAC Name |

prop-2-enoate;titanium(4+) |

InChI |

InChI=1S/4C3H4O2.Ti/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |

InChI Key |

YRWWCNGKZLMTPH-UHFFFAOYSA-J |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ti+4] |

Origin of Product |

United States |

Advanced Characterization Techniques for Titanium Acrylate Based Materials

Spectroscopic Analysis of Chemical Structure

Spectroscopic techniques are indispensable for elucidating the chemical bonding and electronic structure of titanium acrylate-based materials. They provide detailed information on the functional groups present, the nature of the interaction between titanium and the acrylate (B77674) polymer, and the electronic transitions that govern their optical properties.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for identifying the functional groups within a material by measuring the absorption of infrared radiation. In the context of this compound, FTIR is crucial for confirming the polymerization of acrylate monomers and the incorporation of titanium into the polymer matrix.

The FTIR spectra of acrylate monomers typically show characteristic absorption bands corresponding to the C=O stretching of the carboxyl group, C=C stretching of the vinyl group, and various C-H stretching and bending vibrations. researchgate.net Upon polymerization, the disappearance or reduction in the intensity of the C=C vinyl peak indicates the successful formation of the polyacrylate backbone. researchgate.net

When titanium is introduced, new absorption bands or shifts in existing bands can signify the interaction between the titanium and the acrylate polymer. For instance, in studies of polyurethane acrylate-based titanium dioxide (PU-TiO2), a stretching vibration absorption peak around 877.7 cm⁻¹ is attributed to the Ti-O bond, confirming the successful preparation of the composite film. mdpi.com In nanocomposites of acrylate/acrylamide hydrogel with TiO2, the presence of bands indicating the interaction between Ti and both oxygen and/or nitrogen atoms is observed. deswater.com The analysis of this compound polymer matrices with and without metal dispersion reveals distinct changes in the FTIR spectra, highlighting the influence of the titanium precursor. researchgate.net

The following table summarizes key FTIR absorption bands and their assignments in this compound-related systems:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3404.82 | Asymmetrical and symmetrical stretching vibrations of hydroxyl group (-OH) | researchgate.net |

| 2956–2873 | C–H stretching of methyl (–CH₃) and methylene (B1212753) (–CH₂) groups | mdpi.com |

| 1727 | Carbonyl stretching vibration, C=O | mdpi.com |

| 1623.50 | Deformative vibration of Ti-OH stretching mode | researchgate.net |

| 1236 | C–C–O bending | mdpi.com |

| 1140 | C–O–C bending | mdpi.com |

| 877.7 | Ti-O stretching vibration | mdpi.com |

| 755 | C–C group bending | mdpi.com |

| 483 | Ti-O bending mode | researchgate.net |

This table presents a selection of characteristic FTIR peaks observed in various titanium-containing acrylate systems. The exact peak positions may vary depending on the specific composition and morphology of the material.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR, particularly for identifying the crystalline phases of titanium dioxide. It is highly effective in distinguishing between the anatase and rutile forms of TiO₂, which possess distinct Raman active modes. uni-due.deresearchgate.net

For instance, the anatase phase of TiO₂ typically exhibits strong Raman modes at approximately 144 cm⁻¹ (Eg), 197 cm⁻¹ (Eg), 397 cm⁻¹ (B1g), 517 cm⁻¹ (A1g + B1g), and 639 cm⁻¹ (Eg). researchgate.net The rutile phase, on the other hand, shows characteristic modes at around 449 cm⁻¹ (Eg) and 613 cm⁻¹ (A1g). researchgate.net The relative intensities of these peaks can be used to estimate the phase composition of TiO₂ nanoparticles within an acrylic matrix. researchgate.net

In the analysis of pigmented acrylic latex films, Fourier Transform Raman (FTR) spectroscopy has been shown to be an excellent, non-destructive method for the qualitative identification of pigments like rutile titanium dioxide. paint.org It can also be used for semi-quantitative analysis of extender pigments in these films. paint.org The technique is particularly advantageous for analyzing materials that exhibit strong fluorescence in conventional Raman spectroscopy, as different laser excitation wavelengths can be employed to mitigate this issue. plymouth.ac.uk

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a material, providing insights into its electronic transitions and optical properties. For this compound-based materials, this technique is crucial for assessing their UV-shielding capabilities and transparency.

Polyacrylate/TiO₂ nanocoatings, for example, exhibit high absorption in the UV range. mdpi.com The incorporation of TiO₂ nanoparticles into an acrylate matrix can significantly reduce the transmittance in both the UV and visible regions, thereby retarding the UV degradation of the coating. mdpi.com The UV-Vis spectra can reveal the extent of UV absorption and how it is affected by the concentration and dispersion of TiO₂ nanoparticles.

Wavelength-dependent polymerization experiments using UV-Vis spectroscopy have demonstrated that nitrogen and carbon-doped titania powders can initiate acrylate polymerization upon UV excitation. researchgate.net Furthermore, visible light polymerization was found to be possible with carbon-doped titania, highlighting the role of electronic structure modifications in enhancing photocatalytic activity. researchgate.net The absorption spectra of functionalized titanium dioxide nanoparticles can show a shift towards the visible light region, indicating an increase in light absorption capabilities. scirp.org

X-ray Photoelectron Spectroscopy (XPS) and Electron Paramagnetic Resonance (EPR)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound materials, XPS is invaluable for determining the oxidation state of titanium and confirming the chemical bonding at the surface.

The Ti 2p core level spectrum is particularly informative. The binding energies of the Ti 2p₃/₂ and Ti 2p₁/₂ peaks can distinguish between different oxidation states of titanium, such as Ti⁴⁺ (in TiO₂), Ti³⁺, and Ti²⁺. aip.orgxpsfitting.com For example, the Ti 2p₃/₂ peak for TiO₂ is typically observed around 458.2-459.0 eV. researchgate.netcardiff.ac.uk In studies of titanium infiltration into polymer brushes, XPS has been used to confirm the successful incorporation of titanium and to identify multiple oxidation states (TiO₂, Ti₂O₃, and TiO) within the film. aip.org XPS analysis can also verify the attachment of functional molecules to titanium surfaces, a critical step in creating bioactive coatings. nih.gov

Electron Paramagnetic Resonance (EPR) , also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying radical formation during photopolymerization processes and for identifying paramagnetic centers in materials. In the context of titanium-containing systems, EPR has been used to evidence the formation of titanium-centered radicals during photolysis. semanticscholar.org In studies of photocatalysis, in situ EPR spectroscopy can identify paramagnetic species produced when titania is irradiated, such as the t-butyl radical from the oxidation of t-butyl carboxylic acid. nih.gov For composites of poly(ε-caprolactone) and a titanium(IV)-oxo complex, EPR spectroscopy was used to detect the formation of paramagnetic species like O⁻ radicals on the material's surface upon photoexcitation. mdpi.com

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a cornerstone technique for visualizing the surface morphology of materials at the micro- and nanoscale. It provides high-resolution images that reveal details about surface texture, porosity, and the dispersion of nanoparticles within a polymer matrix.

In the study of polyacrylate/TiO₂ nanocoatings, SEM has been used to compare the morphology of films prepared by different methods, revealing, for example, higher agglomeration of TiO₂ nanoparticles in ex situ prepared films compared to in situ ones. mdpi.com SEM images of aqueous TiO₂ acrylic dispersions can show the distribution of the TiO₂ particles within the acrylic matrix. researchgate.net The technique is also employed to evaluate the surface texture of titanium disks after various treatments, such as airborne particle abrasion, which is crucial for assessing the bond strength between titanium frameworks and acrylic resins in dental applications. researchgate.net Furthermore, SEM has been used to assess the morphology of poly(acrylic acid) coatings on titanium substrates, evaluating their uniformity and porosity. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an indispensable technique for visualizing the internal structure of materials at the nanoscale. acs.org By transmitting a beam of electrons through an ultrathin specimen, TEM can generate high-resolution images, providing direct evidence of particle size, shape, and dispersion within a polymer matrix. acs.org

In the context of this compound-based materials, TEM is primarily used to assess the distribution quality of titanium dioxide (TiO₂) nanoparticles within the acrylic resin. nih.gov Studies have shown that TEM analysis can reveal the extent of nanoparticle aggregation or uniform dispersion, which is crucial for the material's final properties. For instance, TEM has been used to confirm the presence and dispersion of TiO₂ nanoparticles in polymethyl methacrylate (B99206) (PMMA), with some analyses showing partial nanoparticle dispersion. nih.gov

Detailed TEM imaging has identified various morphologies of TiO₂ within an acrylic matrix, including spherical or oval particles ranging from 10 to 70 nm, as well as rod-shaped particles with thicknesses of 20–40 nm and lengths of 50–200 nm. mdpi.com In some cases, these nanorods were observed to form star-shaped aggregates. mdpi.com The technique is also capable of analyzing the interface between the nanoparticles and the polymer, such as verifying the bonding of coupling agents like KH570 to the TiO₂ surface before its incorporation into the resin. engineering.org.cn

Table 1: Summary of TEM Findings for this compound-Based Materials

| Study Focus | Material Composition | Key Findings | Reference |

| Dispersion Quality | TiO₂ nanoparticles in PMMA-based resin | Revealed partial dispersion of nanoparticles. | nih.gov |

| Particle Morphology | TiO₂ nanoparticles in PMMA | Identified spherical/oval particles (10-70 nm) and nanorods (20-40 nm thick, 50-200 nm long). | mdpi.com |

| Particle Dimensions | Functionalized TiO₂ in poly(benzyl acrylate) | Used to analyze nanoparticle dimensions post-functionalization. | iaea.org |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. mdpi.com By scanning a sharp tip over the sample surface, it can map out surface features with nanoscale precision, making it ideal for characterizing the surface roughness and film uniformity of this compound-based coatings and composites. mdpi.com

AFM has been employed to evaluate the surface of coatings made from water-based styrene-acrylic containing TiO₂ nanoparticles. researchgate.net These analyses have revealed smooth surfaces with a root mean square (RMS) roughness of up to 3 nm. researchgate.net The technique is also effective in characterizing films assembled via layer-by-layer deposition. In a study of titanium dioxide/poly(acrylic acid) (TiO₂/PAA) nanocomposites, AFM was used to measure the thickness of films. scientific.net The results showed that film thickness increased with the number of deposited layers, while surface roughness tended to decrease. scientific.net Furthermore, AFM can be used in conjunction with other methods to analyze the dimensions of functionalized nanoparticles intended for incorporation into acrylate matrices. iaea.org

Table 2: AFM Measurement Data for this compound Films

| Material System | Number of Deposited Layers | Measured Film Thickness | Observation on Roughness | Reference |

| TiO₂/PAA-PDDA | 5 | 0.25 µm | Roughness decreases as layer number increases. | scientific.net |

| TiO₂/PAA-PDDA | 10 | 1.1 µm | Roughness decreases as layer number increases. | scientific.net |

| TiO₂/PAA-PDDA | 15 | 3.0 µm | Roughness decreases as layer number increases. | scientific.net |

| Styrene-acrylic with TiO₂ | N/A (Coating) | N/A | RMS roughness up to 3 nm. | researchgate.net |

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. horiba.commicrotrac.com It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. microtrac.com DLS is particularly well-suited for determining the size of submicron particles, typically in the range of 0.3 nm to 10 µm. horiba.commicrotrac.com The technique measures the hydrodynamic radius of the particles, which includes any solvation or hydration layers. nih.gov

For this compound systems, DLS is used to determine the size distribution of TiO₂ nanoparticles before or after they are incorporated into the acrylic monomer or polymer. One study used DLS to show that dual-functionalized TiO₂ particles possessed a uniform size of approximately 13 nm in dispersion. iaea.org Another investigation employed DLS to assess the effect of ultrasonic homogenization on TiO₂ suspensions in a liquid acrylic resin monomer, finding that the process led to an increase in the heterogeneity of the suspension. mdpi.com Comparing DLS with other sizing techniques like Asymmetrical Flow Field-Flow Fractionation (AF4) for acrylic emulsions with TiO₂, researchers noted that DLS yields different results because it accounts for the particle's hydration layer. nih.gov

Table 3: DLS Particle Size Data for Titanium-Based Particles in Acrylate Systems

| Particle System | Measurement Condition | Reported Size | Reference |

| Dual-functionalized TiO₂ particles | In dispersion | ~13 nm (uniform size) | iaea.org |

| TiO₂ conglomerates in acrylic monomer | Post-ultrasonic homogenization | Showed increased suspension heterogeneity | mdpi.com |

Thermal and Thermomechanical Evaluation

The thermal and thermomechanical properties of this compound materials are critical for predicting their performance, durability, and processing conditions. Techniques such as TGA, DSC, and DMA provide essential data on thermal stability, phase transitions, and viscoelastic behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials, as well as the composition of multi-component systems.

Table 4: TGA Decomposition Temperatures for this compound Materials

| Material | Curing Agent/Additive | Onset of Major Weight Loss (°C) | Key Finding | Reference |

| Thermosetting Acrylic Coating | Titanium-oxo-cluster | 230 | Higher thermal stability than organic-cured system. | worldscientific.com |

| Thermosetting Acrylic Coating | Isocyanate (BUTIC) | 180 | Lower thermal stability for comparison. | worldscientific.com |

| Styrene Acrylic Polymer | 0.5 wt.% TiO₂ | 425 (Max decomposition rate) | TiO₂ addition improves thermal stability. | tul.cz |

| PMMA Nanocomposite | 1-3 wt.% TiO₂ | ~400 (Complete degradation) | Negligible effect at low TiO₂ concentrations. | mdpi.com |

| Poly(acrylate/acrylamide) Composite | TiO₂ | 272 (End of water degradation) | Higher residual mass due to titanium content. | deswater.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. edp-open.org DSC is used to detect and quantify thermal transitions such as the glass transition temperature (Tg), melting (Tm), crystallization, and curing reactions. campoly.com

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials. wikipedia.org It involves applying a sinusoidal stress to a sample and measuring the resultant strain, allowing for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. anton-paar.comtainstruments.com The ratio of these two, tan delta (tanδ), is a measure of the material's damping capacity. anton-paar.com

In the evaluation of thermosetting acrylic/titania coatings, DMA has been instrumental in demonstrating the effect of titanium content on the material's mechanical properties. worldscientific.com An increase in the molar ratio of titanium to the carboxylic acid groups in the acrylic resin led to a higher storage modulus, indicating an increase in the stiffness and crosslinking density of the coating. worldscientific.com Concurrently, the height of the tanδ peak was observed to decrease significantly with increasing titanium content, which further confirms a higher degree of crosslinking and more restricted segmental motion of the polymer chains. worldscientific.com These findings underscore the role of the titanium-oxo-cluster not just as a filler but as an active curing agent that enhances the thermomechanical properties of the acrylic coating. worldscientific.com

Table 5: DMA Findings for Thermosetting Acrylic/Titania Coatings

| Molar Ratio (Ti/COOH) | Observation on Storage Modulus | Observation on tanδ Peak Height | Interpretation | Reference |

| Increasing Ratio | Increases | Decreases remarkably | Increased crosslinking density and restricted polymer chain motion. | worldscientific.com |

Diffraction and Crystallographic Studies

Diffraction techniques are pivotal in elucidating the atomic and molecular structure of crystalline materials. In the context of this compound-based materials, these methods provide invaluable information about the arrangement of atoms within the material, the identification of different crystalline phases, and the size of the crystallites.

X-ray Diffraction (XRD) for Crystalline Phases

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. creative-proteomics.com By bombarding a sample with X-rays and analyzing the resulting diffraction pattern, one can identify the crystalline phases present, as each crystalline solid has a unique diffraction pattern. creative-proteomics.com For materials incorporating titanium dioxide (TiO2) nanoparticles within an acrylate matrix, XRD is essential for identifying the specific polymorphs of TiO2, primarily anatase and rutile, which possess distinct properties. pixelligent.commdpi.comsemanticscholar.org

The XRD patterns of TiO2 nanoparticles typically show characteristic peaks at specific 2θ angles, which correspond to different crystal planes. For instance, the anatase phase of TiO2 is commonly identified by a major peak around 2θ = 25.64°, corresponding to the (101) crystal plane. scispace.com Other significant peaks for anatase can be observed at approximately 36.95° (004), 48.44° (200), 56.1° (105), and 64.15° (204). scispace.com The rutile phase, on the other hand, exhibits its own unique set of diffraction peaks. mdpi.comsemanticscholar.org The presence of sharp, well-defined peaks in the diffraction pattern is indicative of a crystalline structure, while broad humps suggest an amorphous nature. deswater.com

In nanocomposites, the XRD pattern can reveal the crystalline nature of the filler embedded within the polymer matrix. For example, an XRD analysis of a poly(acrylate/acrylamide) hydrogel composite with TiO2 showed that while the hydrogel itself was amorphous, the composite exhibited nanocrystalline characteristics due to the presence of TiO2. deswater.com The intensity and width of the diffraction peaks can also be used to estimate the average crystallite size of the nanoparticles using the Scherrer equation. mdpi.com

Below is a table summarizing characteristic XRD peaks for the anatase phase of TiO2 found in this compound-based materials.

| 2θ Angle (degrees) | Corresponding Crystal Plane (hkl) | Crystalline Phase |

| ~25.6 | (101) | Anatase |

| ~37.0 | (004) | Anatase |

| ~48.4 | (200) | Anatase |

| ~56.1 | (105) | Anatase |

| ~64.2 | (204) | Anatase |

This table presents typical XRD peak positions for the anatase phase of TiO2 as reported in the literature. scispace.com Actual peak positions may vary slightly depending on experimental conditions and sample preparation.

Rheological and Viscoelastic Property Assessment

Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. The rheological properties of this compound-based materials are crucial for understanding their processability and performance in various applications.

Steady Shear Rheology

Steady shear rheology involves measuring the viscosity of a fluid under a constant shear rate. aip.org For this compound-based dispersions, viscosity is a key parameter that is often influenced by the concentration of titanium dioxide particles and the nature of the acrylate polymer. nih.govacs.org Typically, these dispersions exhibit non-Newtonian behavior, specifically shear thinning, where the viscosity decreases as the shear rate increases. aip.orgacs.org

The addition of TiO2 nanoparticles to an acrylate polymer solution generally leads to an increase in viscosity. nih.gov The extent of this increase is dependent on the particle loading. In some systems, a Newtonian plateau may be observed at very low shear rates, followed by a shear-thinning region. aip.org However, for higher particle concentrations, the Newtonian region may shift to even lower shear rates and become unobservable. aip.org

For example, in a study of polyurethane acrylate-based ink containing TiO2, the viscosity was found to be dependent on the ratio of soft to hard segments in the polyurethane acrylate, with viscosity generally decreasing as the content of isocyanate groups increased. nih.gov Another study on TiO2 dispersions with a poly(acrylic acid) sodium salt dispersant showed that the viscosity was significantly influenced by the molecular weight of the dispersant, with higher molecular weights leading to a notable increase in viscosity at a constant shear rate. acs.org

The following table provides illustrative data on the viscosity of TiO2 dispersions under different conditions.

| System | Dispersant Molecular Weight (g·mol⁻¹) | Viscosity at 100 s⁻¹ (mPa·s) |

| TiO2 Dispersion | 5100 | 26 |

| TiO2 Dispersion | 6000 | 43 |

| TiO2 Dispersion | 8000 | 128 |

| TiO2 Dispersion | 100,000 | 457 |

This table is based on data for TiO2 dispersions with PAAS dispersant, illustrating the effect of dispersant molecular weight on viscosity. acs.org

Oscillatory Rheology

Oscillatory rheology, also known as dynamic mechanical analysis (DMA), probes the viscoelastic properties of a material by applying a small, sinusoidal stress or strain and measuring the resulting response. anton-paar.comthermofisher.com This technique provides information on the storage modulus (G' or E'), which represents the elastic (solid-like) component, and the loss modulus (G'' or E''), which represents the viscous (liquid-like) component of the material. anton-paar.commdpi.com The ratio of the loss modulus to the storage modulus is the loss factor, or tan δ, which quantifies the material's damping ability. anton-paar.comtandfonline.com

For this compound-based materials, oscillatory rheology is used to characterize their viscoelastic behavior, which is important for applications such as coatings and inks. For instance, in a photocurable polyurethane acrylate-TiO2 ink, the system initially exists in a viscoelastic state with low G' and G'' values. mdpi.com Upon exposure to light, polymerization and cross-linking occur, leading to a gradual increase in viscosity and a transition to a gel-like state, which is identified as the gel point time (tgel) where G' equals G''. mdpi.comresearchgate.net Beyond the gel point, the storage modulus exceeds the loss modulus, indicating the formation of a stable cross-linked network. mdpi.com

The frequency dependence of the storage and loss moduli can also provide insights into the material's structure. For example, a material with a more solid-like character will have a storage modulus that is higher than its loss modulus over a range of frequencies. mdpi.com The mechanical properties of hydrogels on a titanium alloy surface have been analyzed using DMA, where the storage modulus and loss tangents were measured to assess their viscoelasticity and suitability for biomedical applications. mdpi.com

The table below shows the storage and loss moduli for a photocurable system at the beginning of the curing process.

| Parameter | Value (Pa) | Interpretation |

| Storage Modulus (G') | < 20 | Indicates a low elastic component |

| Loss Modulus (G'') | < 20 | Indicates a low viscous component |

This table illustrates the initial viscoelastic state of a PU-TiO2 ink before significant photopolymerization has occurred, as described in a study on blue light-curable ink. mdpi.com

Surface Chemistry and Interfacial Phenomena Characterization

The surface properties of this compound-based materials are critical for their performance, especially in applications involving adhesion, biocompatibility, and interactions with other materials. Advanced surface analysis techniques are employed to understand the chemical composition and structure of the outermost layers of these materials.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information from the top few nanometers of a sample's surface. eag.comphi.com It operates by bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions. eag.com These secondary ions are then analyzed by a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio. phi.com

TOF-SIMS is particularly useful for characterizing the surface of modified materials. For example, in a study where a titanium surface was functionalized with chitosan (B1678972) via silanation, TOF-SIMS was used to confirm the presence of the silane (B1218182) coupling agent, TESBA, on the surface. The analysis detected characteristic fragments of TESBA, such as SiC6H15O3 (m/z = 163) and SiC8H17O3 (m/z = 189), verifying the successful coating of the silane on the titanium substrate. plos.org

In the context of acrylate-based materials, TOF-SIMS can be used to identify the molecular components on the surface. For instance, an analysis of an acrylic-based contact lens material revealed the presence of characteristic ions from the polymer backbone, such as CH3O+, C2HO+, and C3H7O+. aip.org When other components are present, such as 2-methacryloxyethyl phosphorylcholine, additional specific ions like C2H6PO4+, C5H13NPO3+, and C5H15NPO4+ can be detected, confirming their presence on the surface. aip.org

The following table lists some of the characteristic secondary ions that can be detected by TOF-SIMS on the surface of functionalized titanium and acrylate-based materials.

| Material System | Detected Secondary Ion Fragment | Mass-to-Charge Ratio (m/z) | Indicated Component |

| Silane-coated Titanium | SiC6H15O3 | 163 | TESBA |

| Silane-coated Titanium | SiC8H17O3 | 189 | TESBA |

| Acrylate-based Polymer | CH3O+ | 31 | HEMA |

| Acrylate-based Polymer | C2HO+ | 41 | HEMA |

| Acrylate-based Polymer | C3H7O+ | 59 | HEMA |

| Acrylate with Phosphorylcholine | C2H6PO4+ | 125 | 2-methacryloxyethyl phosphorylcholine |

| Acrylate with Phosphorylcholine | C5H13NPO3+ | 166 | 2-methacryloxyethyl phosphorylcholine |

| Acrylate with Phosphorylcholine | C5H15NPO4+ | 184 | 2-methacryloxyethyl phosphorylcholine |

This table is a compilation of data from studies using TOF-SIMS to analyze the surface chemistry of modified titanium and acrylate-based materials. plos.orgaip.org The m/z values are approximate and can vary slightly.

Contact Angle Measurements and Wettability Studies

Contact angle measurement is a fundamental technique for characterizing the wettability of a material's surface. Wettability describes the ability of a liquid to maintain contact with a solid surface, resulting from intermolecular interactions when the two are brought together. This property is determined by measuring the contact angle (θ), which is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nih.gov

The sessile drop method is the most common technique for these measurements. A droplet of a specific liquid is placed onto the solid surface, and the angle between the tangent of the droplet's edge and the solid surface is measured. nih.gov The value of this angle provides a quantitative measure of wettability:

A low contact angle (θ < 90°) indicates that the liquid spreads well over the surface, signifying high wettability. Such surfaces are termed hydrophilic (water-attracting). scispace.com

A high contact angle (θ > 90°) suggests poor spreading of the liquid, indicating low wettability. These surfaces are known as hydrophobic (water-repelling). scispace.com

Surfaces with contact angles very close to 0° are considered superhydrophilic . nih.gov

The wettability of a material is governed by its surface chemistry and topography. For composite materials or coatings, contact angle measurements reveal crucial information about the surface energy and the nature of the outermost functional groups.

Research Findings

A detailed review of scientific literature reveals a lack of specific studies focused on the wettability and contact angle measurements of the chemical compound "this compound." Research in this area predominantly investigates related but distinct systems, such as:

Titanium (Ti) and its alloys with various surface treatments to modify their wettability. unesp.bracs.org

Acrylic polymer coatings on titanium metal substrates, where the properties of the polymer layer dictate the surface wettability. mdpi.comus.es

Composites of acrylic resins, like polymethyl methacrylate (PMMA), mixed with titanium dioxide (TiO₂) nanoparticles. nih.gov In these materials, the final surface properties are a function of the components and their distribution.

For instance, studies on hydrogel coatings made from poly(acrylic acid) on titanium alloys show that the surfaces are generally hydrophilic, a property attributed to the abundant carboxyl (-COOH) groups from the acrylic acid component. mdpi.com Conversely, research on copolymers has shown that incorporating specific acrylate monomers, such as tert-butyl acrylate, can increase the water contact angle, rendering the surface more hydrophobic. univarsolutions.com Similarly, treating commercially pure titanium (cp-Ti) with agents like 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) has been found to increase the water contact angle from 67° to 101°, shifting the surface from hydrophilic to hydrophobic due to the nature of the methacrylate functionality. researchgate.net

However, specific, reproducible data tables detailing the contact angles of various liquids on a surface made purely of "this compound" are not available in the reviewed literature. Therefore, a quantitative analysis and data table presentation for this specific compound cannot be provided.

Polymerization Kinetics and Reaction Mechanisms in Titanium Acrylate Systems

Photo-Initiated Polymerization Mechanisms

Photo-initiated polymerization harnesses light energy to generate radicals that initiate the polymerization of acrylate (B77674) monomers. Titanium dioxide (TiO2), in particular, has been a subject of extensive research as a photoinitiator due to its semiconductor properties. researchgate.net

The activation of titanium-based photoinitiators is highly dependent on the wavelength of the incident light. sinocurechem.com Titanium dioxide primarily absorbs ultraviolet (UV) radiation (typically below 400 nm) to initiate polymerization. researchgate.netradtech.org When a TiO2 particle is irradiated with UV light of sufficient energy, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair on its surface. researchgate.nettuni.fi This process is the primary step in generating the radicals necessary for polymerization.

While TiO2 is most efficient under UV light, research has explored shifting its absorption to the visible light spectrum. nih.gov This is advantageous for applications where UV radiation might be harmful or less accessible. nih.gov Doping the titanium oxide with other elements or using specific dye sensitizers can extend the absorption range into the visible spectrum, allowing for polymerization to be initiated by less energetic, visible light sources. nih.govmdpi.com For instance, some systems utilize visible light to excite a photosensitizer, which then transfers energy to initiate the radical generation process. nih.gov

In these systems, titanium compounds, especially nanosized titanium dioxide, act as semiconductor photoinitiators. researchgate.net Unlike conventional molecular photoinitiators that undergo cleavage (Type I) or hydrogen abstraction (Type II) to form radicals lencolo37.commdpi.comnih.gov, TiO2 initiates polymerization through a photocatalytic process. The generated electron-hole pairs can react with surrounding molecules, such as water or the acrylate monomer itself, to produce highly reactive species like hydroxyl radicals, which then initiate the free radical polymerization. researchgate.netresearchgate.net

To enhance the efficiency and spectral sensitivity of titanium-based photoinitiators, metal and non-metal doping is employed. Doping titanium oxide with elements like phosphorus or silver can improve photocatalytic activity (PCA). mdpi.comnih.gov Doping can achieve this by:

Reducing Band Gap Energies: This allows the semiconductor to be activated by lower-energy visible light. mdpi.com

Hindering Electron-Hole Recombination: Silver doping, for example, can trap electrons, prolonging the lifetime of the charge carriers and increasing the probability of radical formation. mdpi.comnih.gov

Creating Surface Plasmons: Silver doping can also create surface plasmon resonance, which enhances light absorption and photocatalytic efficiency. mdpi.com

Iron-doped titanium dioxide has also been investigated as a particle-based initiator for acrylate polymerization. dntb.gov.ua Similarly, antimony-doped tin oxide nanoparticles have been shown to photocatalyze acrylate polymerization, although doping can sometimes create sites for electron-hole recombination, which may lower quantum yields. semanticscholar.org

The efficiency of the photoinitiation process is fundamentally governed by the dynamics of the photogenerated charge carriers (electrons and holes). tuni.finih.govkyoto-u.ac.jp Upon photoexcitation of a TiO2 particle, these charge carriers are generated within subpicoseconds. nih.gov The key to efficient initiation is to have these charge carriers react to form radicals before they recombine and dissipate the absorbed light energy as heat. mdpi.com

Several factors influence the charge carrier dynamics and, consequently, the initiation efficiency:

Recombination Rate: The primary competing process is the recombination of the electron-hole pair. The faster the charge carriers can be trapped or can react with surface species, the lower the recombination rate and the higher the quantum yield of radical generation. mdpi.com

Carrier Lifetime: A longer charge carrier lifetime increases the likelihood of successful initiation. tuni.fi Doping and surface modifications are strategies aimed at extending this lifetime. mdpi.comnih.gov

Particle Properties: The crystal phase (e.g., anatase vs. rutile), particle size, and surface area of the TiO2 nanoparticles significantly affect their photocatalytic activity and initiation efficiency. nih.gov

The initiation quantum efficiency, which is a measure of how many initiating radicals are produced per absorbed photon, can be influenced by variables such as light intensity and the pH of the system. researchgate.net

Catalytic Polymerization Mechanisms

Titanium complexes are also employed as catalysts to mediate acrylate polymerization, offering control over the polymer's structure and properties. These mechanisms can proceed through coordination polymerization or controlled radical pathways.

Constrained Geometry Catalysts (CGCs) are a prominent class of organometallic compounds, often based on Group 4 metals like titanium, used for olefin and, more recently, acrylate polymerization. technologypublisher.comwikipedia.org A CGC features a metal center linked to a pi-bonded ligand (like a cyclopentadienyl (B1206354) group) and another donor group through a bridge, creating a sterically open or "constrained" geometry around the metal. technologypublisher.comwikipedia.org

This unique structure provides high accessibility to the reactive metal center, which is a key factor in their catalytic activity. wikipedia.org When activated by a co-catalyst, such as tris(pentafluorophenyl)borane (B72294) B(C6F5)3, these titanium CGCs can effectively polymerize acrylate monomers. acs.org The polymerization proceeds via a coordination mechanism where the acrylate monomer coordinates to the titanium center before being inserted into the growing polymer chain. This approach can offer control over the polymer's molecular weight and tacticity. technologypublisher.com

Research has demonstrated the use of titanium amino-phenolate complexes that mediate methacrylate (B99206) polymerization through a unique bimetallic group transfer process, distinct from classical controlled radical or coordination insertion mechanisms. researchgate.net

Titanium complexes, particularly those with titanium in a lower oxidation state like Ti(III), can initiate free-radical polymerization. nih.gov Systems such as titanocene (B72419) dichloride (Cp2TiCl2) in combination with a reducing agent (e.g., zinc powder) or TiCl3 can generate radicals that initiate the polymerization of monomers like methyl methacrylate (MMA). nih.gov

The mechanism often involves a single-electron transfer from the Ti(III) species to an initiator or directly to the monomer, generating a radical anion that starts the polymerization chain. nih.gov The Ti(IV) species formed in this process is generally stable. An advantage of using titanium compounds is that Ti(IV) is often white, which prevents coloration in the final polymer product. researchgate.net

Coordination Polymerization Pathways

While free-radical polymerization is a frequently documented mechanism for titanium acrylate systems, the potential for coordination polymerization pathways exists, stemming from the fundamental nature of the this compound monomer itself. This compound is often synthesized through a ligand exchange reaction, for instance, between a titanium alkoxide like titanium(IV) ethoxide and acrylic acid. researchgate.netrsc.orgcoventry.ac.uk This reaction forms a coordination complex where the acrylate group is bound to the central titanium atom.

The polymerization can be influenced by this metal-polymer coordination effect. researchgate.net In such a pathway, the polymerization of the acrylate moiety could proceed through insertion mechanisms at the titanium center. This would involve the coordination of an incoming monomer to the titanium, followed by insertion of the coordinated monomer into the existing polymer chain attached to the metal. This mechanism is distinct from free-radical processes as it does not rely on the generation of radical species. Although detailed kinetic studies specifically defining a coordination polymerization pathway for this compound are not extensively reported in the literature, the principle is utilized in the formation of other metal-organic frameworks and coordination polymers. google.com The presence of the titanium atom can, therefore, not only act as a crosslinking point but also potentially direct the polymerization process, influencing the resulting polymer architecture.

Kinetic Studies and Reaction Rate Determination

The study of polymerization kinetics in this compound systems is crucial for controlling the material's final properties. The reaction rates are typically determined by monitoring the consumption of acrylate double bonds over time.

Real-time monitoring techniques are essential for capturing the rapid polymerization and crosslinking reactions characteristic of acrylate systems.

Photo-Differential Scanning Calorimetry (Photo-DSC): This is a powerful technique for studying the kinetics of photopolymerization. It measures the heat flow from the sample as it is irradiated with UV light. Since polymerization is an exothermic process, the rate of heat evolution is directly proportional to the rate of reaction. By integrating the heat flow over time, the extent of conversion can be determined. For acrylate systems, Photo-DSC allows for the investigation of key kinetic parameters, such as the time to reach peak reaction rate and the total conversion achieved. researchgate.netlight-am.com This method is invaluable for assessing how variables like light intensity or photoinitiator concentration affect the curing profile. researchgate.netlight-am.com

Photo-Rheology: This technique measures the change in the viscoelastic properties (storage modulus, G', and loss modulus, G'') of the material during photopolymerization. As the liquid monomer converts into a crosslinked solid network, there is a dramatic increase in viscosity and the storage modulus. The gel point, which signifies the transition from a liquid to a solid-like state, can be precisely identified as the crossover point where G' equals G''. Photo-rheology provides critical insights into the network formation process, which are not accessible through calorimetry alone. It is particularly useful for understanding how the structural evolution of the polymer network impacts the material's mechanical properties in real-time.

The polymerization rate of this compound systems is highly dependent on several variables, which can be manipulated to tailor the curing process and final material characteristics.

UV Light Intensity: In photopolymerization, the light intensity is a critical factor. A higher UV intensity generally leads to a greater concentration of initiating radicals, which in turn results in a faster polymerization rate and a higher degree of final conversion. researchgate.netlight-am.com This is because higher intensity increases the rate of photoinitiator cleavage, generating more free radicals to initiate polymer chains simultaneously.

Photoinitiator Type and Concentration: The choice of photoinitiator and its concentration significantly impact the reaction kinetics. The initiator must have an absorption spectrum that overlaps with the emission spectrum of the light source. Its efficiency in generating radicals upon irradiation dictates the initiation rate. The concentration of the initiator is also crucial; while a higher concentration can lead to faster rates, it can also cause issues like reduced light penetration depth (optical attenuation) and potential plasticizing effects in the final polymer.

Monomer Concentration: The concentration of this compound in the formulation directly affects the polymerization rate and the properties of the resulting network. Research in 3D printing applications has shown that increasing the proportion of this compound in a resin (e.g., from 15% to 25% by weight) is a strategy used to increase the ceramic yield after pyrolysis. researchgate.net This change in concentration will inherently alter the viscosity of the precursor resin and the kinetics of polymerization, as the density of reactive acrylate groups is increased.

The table below summarizes the expected influence of these key variables on the reaction kinetics of this compound photopolymerization.

| Variable | Effect on Reaction Rate | Rationale |

| UV Light Intensity | Increases | Higher photon flux leads to a higher rate of radical generation from the photoinitiator. researchgate.netlight-am.com |

| Photoinitiator Concentration | Increases (up to a limit) | More initiator molecules are available to generate radicals, but excessive concentration can lead to optical opacity and hinder light penetration. |

| This compound Concentration | Increases | A higher concentration of reactive acrylate groups leads to a higher probability of propagation reactions. researchgate.net |

Mechanisms of Crosslinking and Network Formation

The functionality of this compound, which contains reactive acrylate groups attached to a central titanium atom, allows it to act as a crosslinking agent, leading to the formation of a three-dimensional polymer network. researchgate.netresearchgate.net The mechanism is typically a free-radical chain polymerization process, which can be initiated either thermally or, more commonly, through photochemical means. sci-hub.se

The process begins with the initiation step, where a photoinitiator absorbs UV light and decomposes into free radicals. These highly reactive radicals then attack the carbon-carbon double bond of an acrylate group on a this compound molecule, initiating a polymer chain. This new, larger radical can then propagate by reacting with other this compound molecules.

Because each this compound molecule can possess multiple acrylate groups (e.g., titanium tetraacrylate), the growing polymer chains become interconnected. rsc.orgcoventry.ac.uk As the reaction proceeds, these connections form a dense, covalently bonded network. The titanium atoms become integral junction points within this network, linking multiple polymer chains together. This process transforms the initial low-viscosity liquid resin into a solid, insoluble, and infusible thermoset material. In applications like 3D printing, this crosslinking is triggered layer-by-layer by focused light to build a complex three-dimensional object. rsc.orgresearchgate.net The resulting structure is an organic-inorganic hybrid material, which can be subjected to a subsequent thermal treatment like sintering to remove the organic polymer component, yielding a porous ceramic (titania) structure that retains the shape of the original printed part. rsc.orgresearchgate.net

Performance Enhancement and Functionalization Through Titanium Acrylate Incorporation

Mechanical Performance Modification in Polymer Matrices

The introduction of titanium-based fillers, often surface-functionalized with acrylate (B77674) groups to ensure compatibility and bonding with the host polymer, profoundly impacts the mechanical properties of the resulting composite material. These nanoparticles act as reinforcing agents that modify the polymer matrix's response to external stresses.

The addition of titanium-based nanoparticles to polymer matrices, such as polymethyl methacrylate (B99206) (PMMA), has been shown to significantly increase both tensile strength and modulus. goettingen-research-online.demdpi.com When a load is applied, these well-dispersed, high-strength inorganic particles bear a portion of the stress, effectively transferring it from the weaker polymer matrix. This improved load distribution prevents premature failure. Furthermore, the nanoparticles can inhibit the propagation of microcracks, which are the precursors to material failure. researchgate.net

Research has demonstrated that even low weight percentages of titanium dioxide (TiO2) nanoparticles can lead to substantial gains in mechanical integrity. For instance, the addition of 1 wt% TiO2 nanoparticles to a heat-cured acrylic resin resulted in a notable increase in tensile strength compared to the unmodified resin. researchgate.netnih.gov The polymer matrix provides structural integrity while the embedded particles enhance its load-bearing capacity. researchgate.net

Table 1: Effect of TiO2 Nanoparticle Reinforcement on Tensile Strength of Acrylic Resin

| Material | Tensile Strength (MPa) | Percentage Increase |

|---|---|---|

| Conventional Acrylic Resin | 79.1 ± 3 | - |

| Acrylic Resin + 1 wt% TiO2 | 90.6 ± 5 | 14.5% |

Data sourced from studies on heat-cured acrylic resins. nih.gov

Impact strength, a measure of a material's ability to withstand sudden, high-energy loads, is another mechanical property significantly improved by titanium-based nanoparticle incorporation. specialchem.com These particles enhance toughness by introducing mechanisms for energy dissipation within the polymer matrix. When an impact occurs, the nanoparticles absorb the energy and create a tortuous path for any propagating cracks, effectively blunting them and preventing catastrophic failure. researchgate.net

Studies have consistently shown that reinforcing acrylic resins with TiO2 nanoparticles leads to a marked increase in impact strength. In one study, a color-modified acrylic resin reinforced with 1 wt% TiO2 demonstrated a statistically significant increase in impact strength of over 34% compared to the conventional, unreinforced resin. researchgate.netnih.gov This enhancement is critical for applications where materials are subjected to potential drops or collisions.

Table 2: Impact Strength Enhancement in Acrylic Resin with TiO2 Nanoparticles

| Material | Impact Strength (MPa) | Percentage Increase |

|---|---|---|

| Conventional Acrylic Resin | 20.77 ± 2 | - |

| Acrylic Resin + 1 wt% TiO2 | 27.96 ± 1.57 | 34.6% |

Data derived from research on modified heat-cured acrylic resins. nih.gov

Research into self-cured acrylic resins reinforced with 5 wt% TiO2 nanoparticles found improvements in flexural strength without negatively impacting micro-hardness or surface roughness. mdpi.com Other studies focusing on bonding composite resins to titanium have explored various surface treatments, including sandblasting with aluminum oxide, to increase surface roughness and mechanical interlocking, which is a related concept for improving surface durability. nih.govsemanticscholar.org The presence of a hard, well-dispersed filler phase is fundamental to improving the wear characteristics of polymer surfaces.

Table 3: Mechanical Properties of Self-Cured Acrylic Resin with 5 wt% TiO2

| Property | Control Group (Unreinforced) | Treated Group (+5 wt% TiO2) | Significance |

|---|---|---|---|

| Flexural Strength (MPa) | 75.4 | 137.6 | Significant Increase (p ≤ 0.001) |

| Micro-hardness (VHN) | 16.5 | 17.1 | No Significant Difference |

| Surface Roughness (Ra, µm) | 0.29 | 0.25 | No Significant Difference |

Data from a study on self-cured polymethyl methacrylate. mdpi.com

Thermal Stability and Degradation Behavior of Hybrid Materials

The thermal stability of polymers can be significantly improved by incorporating inorganic nanoparticles such as titania (TiO2). unipa.it The resulting hybrid materials often exhibit higher decomposition temperatures compared to the pure polymer. This enhancement is attributed to several factors, including the "barrier effect," where the dispersed nanoparticles hinder the diffusion of volatile degradation products out of the material, and the restriction of polymer chain mobility at the nanoparticle-polymer interface. unipa.it

Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability of these materials. Studies on PMMA-TiO2 nanocomposites have shown that the presence of TiO2 can retard the thermal decomposition of the polymer. unipa.it The onset temperature of thermal degradation can be shifted to higher values, indicating that the material can withstand higher temperatures before significant mass loss occurs. The thermal stability of hybrid materials can be considerably improved relative to the pure polymer matrix. researchgate.net

Table 4: Thermal Degradation Temperatures of Epoxy/GNSs Composites

| Material | Temperature at Maximum Degradation Rate (°C) |

|---|---|

| Pure Epoxy | 402.6 |

| Epoxy/m-GNSs 10 | 426.7 |

This table illustrates a similar principle of thermal stability enhancement in a different polymer composite system. researchgate.net

Optical Performance Tuning and Refractive Index Control

Titanium dioxide is well-known for its high refractive index (n ≈ 2.4-2.7). nih.gov By incorporating TiO2 nanoparticles into a transparent polymer matrix, it is possible to create a nanocomposite with a tunable refractive index that is significantly higher than that of the base polymer. researchgate.netelsevierpure.com This capability is crucial for advanced optical applications such as lenses, waveguides, and anti-reflective coatings.

The key to achieving high transparency in these nanocomposites is ensuring the nanoparticle size is much smaller than the wavelength of visible light and that the particles are well-dispersed to avoid aggregation, which causes light scattering. nih.gov The refractive index of the hybrid material can be precisely controlled by adjusting the volume fraction of the TiO2 nanoparticles. Research has shown a dramatic increase in the refractive index of hybrid TiO2-polymer materials in comparison with the pure polymer, and this index can be controlled by modifying the TiO2 content. researchgate.net

Table 5: Refractive Index of Hybrid TiO2-Polymer Films

| TiO2 Content (vol%) | Refractive Index (at 632.8 nm) |

|---|---|

| 0 | ~1.52 |

| 10 | ~1.60 |

| 20 | ~1.68 |

| 30 | ~1.75 |

Illustrative data based on trends reported in scientific literature. researchgate.net

Rheological Behavior and Processability Optimization in Formulations

The addition of fillers to a liquid resin formulation inevitably affects its rheological properties, such as viscosity. researchgate.net Understanding and controlling these changes are essential for ensuring the processability of the material, whether for coating, molding, or 3D printing applications. The incorporation of titanium-based nanoparticles typically increases the viscosity of the formulation. The extent of this increase depends on the particle size, shape, concentration, and the quality of their dispersion.

Formulations containing nanoparticles often exhibit non-Newtonian behavior, where viscosity changes with the applied shear rate. mdpi.comfinechem-mirea.ru Surface functionalization of the titanium particles with acrylate groups is critical not only for mechanical performance but also for rheology. This surface treatment helps to prevent particle agglomeration, which can drastically and uncontrollably increase viscosity, leading to poor flow and processing characteristics. Proper formulation allows for a balance between achieving the desired performance enhancements and maintaining a suitable viscosity for the intended manufacturing process. researchgate.net

Table 6: Viscosity of Photopolymerizable Methacrylic Resin Formulations

| Formulation | Viscosity (mPa·s) | Behavior |

|---|---|---|

| Neat Methacrylic Resin | 38 | Newtonian |

| Resin + 3 wt% VT PDMS | 46 | Newtonian |

Data from a study on methacrylic resins, illustrating the effect of additives on viscosity. researchgate.net

Surface Adhesion and Interfacial Bonding Enhancement

The incorporation of titanium acrylate functionalities at the interface between titanium-based substrates and polymeric materials serves as a critical strategy for enhancing adhesion and ensuring the long-term durability of composite structures. This enhancement is primarily achieved through the use of organotitanate coupling agents or primers, which form a robust molecular bridge between the inorganic titanium surface and the organic polymer matrix. These agents typically possess a dual functionality: one part of the molecule forms a stable, hydrolysis-resistant bond with the titanium oxide layer on the metal's surface, while the other part, containing acrylate or methacrylate groups, co-reacts and entangles with the bulk polymer.

Research has demonstrated that organotitanate primers can significantly improve the bond strength between titanium and acrylic resins. In one study, a primer containing isopropyl dimethacryloyl isostearoyl titanate was used to bond a titanium surface with a 4-META/MMA-TBB opaque resin. nih.gov The resulting bond exhibited exceptional durability, maintaining a high shear strength even after extensive thermocycling, a process that simulates aging by subjecting the material to thousands of temperature fluctuations. nih.gov This indicates that the titanate coupling agent creates a stable interfacial layer that can withstand mechanical and thermal stresses over time. nih.gov The mechanism involves the titanate reacting with the surface oxide of the titanium, forming a monomolecular layer that presents a polymer-compatible acrylate surface for the adhesive resin to bond with. nih.govpcimag.com

The effectiveness of such surface treatments is often quantified by mechanical testing, such as shear bond strength tests. These tests measure the force required to separate two bonded substrates. The data clearly show a substantial improvement when a titanate primer is applied compared to untreated surfaces.

Shear Bond Strength of Titanium Bonded with Acrylic Resin

| Surface Treatment | Adhesive System | Test Condition | Shear Bond Strength (MPa) | Source |

|---|---|---|---|---|

| Titanate Primer (isopropyl dimethacryloyl isostearoyl titanate) | 4-META/MMA-TBB Opaque Resin | 50,000 Thermocycles | 37.2 | nih.gov |

| Machine-milled, emery-polished | Methacrylate-phosphate primer / MMA-based luting agent | 5,000 Thermocycles | 32.5 | nih.gov |

Beyond direct chemical bonding, these interfacial modifiers also improve wetting of the titanium surface by the liquid resin, ensuring more complete contact and minimizing voids or defects at the interface that could act as stress concentrators. The formation of this durable, chemically integrated interface is crucial for applications where the metal-polymer bond is subjected to challenging environments, such as in dental prosthodontics and aerospace components. nih.govnih.gov

Dispersion and Aggregation Phenomena of Titanium-Based Nanoparticles in Polymeric Systems

Achieving a uniform dispersion of titanium-based nanoparticles, such as titanium dioxide (TiO₂), within a polymer matrix is a significant challenge due to the high surface energy of the nanoparticles, which causes them to agglomerate. The formation of aggregates can compromise the desired optical, mechanical, and catalytic properties of the nanocomposite. Surface modification of these nanoparticles using polymerizable agents, which can be considered a form of this compound complex formation, is a highly effective strategy to overcome this issue.

This approach involves functionalizing the nanoparticle surface with a molecule that has a dual nature: a head group that anchors to the TiO₂ surface and a tail group that is compatible with or can react with the surrounding polymer matrix. nih.gov For instance, a chelating agent like 2-(acetoacetoxy) ethyl methacrylate (AAEMA) can be used to coat TiO₂ nanoparticles. The β-ketoester portion of the AAEMA molecule forms a coordinate bond with the titanium atoms on the nanoparticle surface, while the methacrylate group extends into the medium, ready to participate in the polymerization of the matrix monomer. nih.gov

This surface coating serves several critical functions:

Steric Hindrance: The polymerizable tails create a physical barrier around each nanoparticle, preventing them from coming into close contact and aggregating due to van der Waals forces. nih.gov

Improved Compatibility: The organic nature of the coating makes the inorganic nanoparticles more compatible with the organic polymer matrix, facilitating a more homogeneous mixture. rsc.orgrsc.org

Covalent Integration: During polymerization, the methacrylate groups on the nanoparticle surface co-react with the matrix monomers, covalently bonding the nanoparticle into the polymer network. This strong linkage ensures a stable and permanent dispersion. wiley-vch.de

Research has shown that this surface modification significantly improves dispersion stability. For example, TiO₂ nanoparticles coated with AAEMA formed a stable dispersion in a liquid dispersant with low viscosity, even at a high solid content of 60% by weight. nih.gov This is a marked improvement over unmodified nanoparticles, which would typically form a thick, unusable paste at such concentrations. By preventing aggregation, the full surface area of the nanoparticles is accessible, which enhances properties like UV screening performance. nih.gov Furthermore, the coating can passivate the nanoparticle surface, reducing its inherent photocatalytic activity, which is often desirable to prevent the UV-induced degradation of the host polymer matrix. nih.gov

Control over Crosslinking Density and Network Structure

The mechanism of crosslinking by a titanium compound involves the central titanium atom, which can form multiple coordination bonds. For example, a titanium acetylacetonate (B107027) can react with two or more carboxyl groups from different polymer chains, effectively "tying" them together. researchgate.net The extent of this reaction and, consequently, the crosslinking density can be precisely controlled by adjusting several factors:

Concentration of the Crosslinker: Increasing the amount of the titanium compound generally leads to a higher crosslink density, resulting in a more rigid and less swellable network. chempoint.com

Polymer Functional Groups: The density of available reactive sites (e.g., -COOH groups) on the polymer backbone determines the maximum possible number of crosslinks.

Reaction Conditions: Temperature and pH can influence the reactivity of the titanium crosslinker and the availability of the polymer's functional groups.

By manipulating these parameters, the properties of the final polymer network can be tailored for specific applications. A higher crosslinking density typically results in increased mechanical strength, improved thermal stability, and greater resistance to solvents and chemical attack. chempoint.com Conversely, a lower crosslinking density yields a more flexible and softer material with a higher capacity for swelling, as is often desired for hydrogels. Organotitanium compounds have been successfully used to form gels from polymers like polyvinyl alcohol and Konjac Glucomannan, demonstrating their effectiveness as crosslinking agents. researchgate.net This control over the network structure is fundamental to designing advanced materials such as pressure-sensitive adhesives, coatings with enhanced durability, and hydrogels for biomedical applications. researchgate.net

Photocatalytic Activity and Efficiency Augmentation

When TiO₂ nanoparticles are incorporated into a PMMA matrix, the resulting composite can effectively degrade organic pollutants, such as methylene (B1212753) blue dye, under UV irradiation. mdpi.com Upon absorption of UV light, the TiO₂ generates electron-hole pairs. These charge carriers migrate to the catalyst surface, where they react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals. These ROS are powerful oxidizing agents that can break down organic molecules into simpler, less harmful substances like carbon dioxide and water. researchgate.net

The polymer matrix plays a crucial role in the composite's performance. It acts as a transparent and stable support that allows UV light to reach the TiO₂ particles. mdpi.com In some cases, specific interactions between the titanium centers and the polymer can further augment photocatalytic activity. The formation of Ti-O-C bonds at the interface between the TiO₂ and the polymer can modify the electronic properties of the catalyst, potentially improving charge separation and reducing the recombination of electron-hole pairs, which is a primary limiting factor in photocatalysis. mdpi.com Studies on various polymer-TiO₂ composites have demonstrated high degradation efficiencies for a range of organic dyes.

Photocatalytic Degradation Efficiency of Titanium-Acrylate Composites

| Composite Material | Target Pollutant | Irradiation Source | Degradation Efficiency | Source |

|---|---|---|---|---|

| PMMA + oxo–Ti(IV) complex (20 wt. %) | Methylene Blue | UV Light | 73.1% | mdpi.com |

| Polyacrylamides/TiO₂ | Methyl Orange | UV Light (300 min) | 95% | mdpi.com |

| Polyethylene glycol/TiO₂ | Acid Black Dye | UV Light (120 min) | 62.8% | mdpi.com |

| PMMA Control (no catalyst) | Methylene Blue | UV Light | 17.4% | mdpi.com |

The synergy between the titanium-based catalyst and the acrylate polymer can also manifest in other ways. For instance, the photocatalytic properties of TiO₂ have been shown to initiate the radical polymerization of monomers like methyl methacrylate, suggesting a potential for light-cured composite fabrication. researchgate.net This dual functionality makes titanium-acrylate composites promising materials for applications ranging from self-cleaning surfaces and water purification systems to advanced manufacturing processes.

Applications of Titanium Acrylate in Advanced Materials Science and Engineering

Development of Polymeric Nanocomposites and Hybrid Materials

Titanium acrylate (B77674) serves as a critical component in the formulation of advanced polymeric nanocomposites and hybrid materials. Its unique chemical structure, featuring polymerizable acrylate groups and a titanium center, allows it to act as a molecular bridge between organic polymer matrices and inorganic fillers or to form inorganic-organic hybrid networks. ontosight.aiontosight.ai This integration results in materials with enhanced properties derived from both the organic and inorganic constituents.

Research has demonstrated the use of titanium-based materials in creating polymer nanocomposites with improved mechanical and thermal characteristics. For instance, the incorporation of titanium dioxide (TiO2) nanoparticles into acrylate-based polymers is a common strategy. researchgate.netdovepress.com While not always explicitly starting with a "titanium acrylate" monomer, the in-situ formation of titanium-acrylate interfaces or the use of acrylate-functionalized titanium precursors achieves a similar outcome. These nanocomposites are often prepared through techniques like microemulsion polymerization, where monomers such as methyl methacrylate (B99206) are polymerized in the presence of titanium dioxide nanoparticles. researchgate.net The resulting materials, such as poly(methyl methacrylate)/TiO2 nanocomposites, exhibit improved properties for applications like dental prostheses. mdpi.comnih.gov

Hybrid materials are also synthesized using sol-gel processes where titanium alkoxide precursors react with acrylic acid. sioc-journal.cn This method creates a chemical bond between the titania (TiO2) phase and the polymer matrix, leading to well-dispersed phases and enhanced thermal stability. sioc-journal.cn For example, inorganic-organic hybrid materials of P(CD-co-AA)/TiO2, prepared via a sol-gel process involving a copolymer of allyl-β-CD and acrylic acid, have shown that the TiO2 phase and polymer matrix are dispersed evenly, leading to excellent thermal stability. sioc-journal.cn

Another approach involves the synthesis of well-defined titanium oxo-clusters functionalized with polymerizable (meth)acrylate ligands. acs.orgrsc.org These clusters act as multifunctional cross-linkers or macroinitiators for radical polymerization. Polymerizing these clusters with monomers like methyl methacrylate results in hybrid polymers with a highly cross-linked structure, offering superior dimensional and thermal stability crucial for applications like 3D printing. researchgate.netacs.org

The table below summarizes findings from research on polymeric nanocomposites incorporating titanium-based components.

| Material System | Fabrication Method | Key Findings | Potential Application |

| Epoxy Acrylate / Titania | Lithography-based Additive Manufacturing (DLP) | TiO2 nanoparticles improved thermal stability and gel content; resulted in highly crosslinked, dimensionally stable structures. researchgate.net | 3D Printing |

| Poly(methyl methacrylate) / TiO2 | In-situ Polymerization | Introduction of TiO2 nanoparticles can enhance mechanical and microbiological properties. mdpi.comnih.gov | Dental Prosthesis Bases |

| P(CD-co-AA) / TiO2 Hybrid | Sol-gel Process | Chemical bonds form between the TiO2 phase and the polymer matrix, resulting in uniform dispersion and enhanced thermal stability. sioc-journal.cn | Thermally Stable Materials |

| (Meth)acrylate-Substituted Oxotitanium Clusters / PMMA | Radical Polymerization | Clusters act as cross-linkers, creating hybrid polymers with high thermal stability. acs.org | Advanced Polymers |

High-Performance Coatings and Thin Films

This compound and related compounds are instrumental in creating high-performance coatings and thin films with a range of desirable properties, including corrosion resistance and high refractive indices. ontosight.aipixelligent.com

Anti-corrosion and Protective Coatings

The incorporation of titanium compounds into acrylic resin coatings significantly enhances their anti-corrosion properties. zonadepinturas.com Nano-sized titanium dioxide particles, when dispersed within a waterborne acrylic matrix, can improve the protective capabilities of the coating on metal substrates like hot-dip galvanized steel. researchgate.net The nanoparticles are believed to enhance the barrier properties of the coating against corrosive agents. paint.org